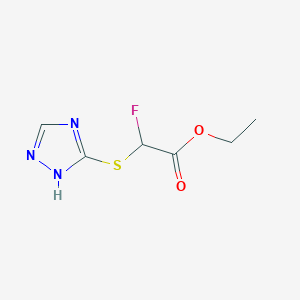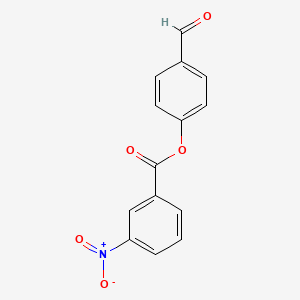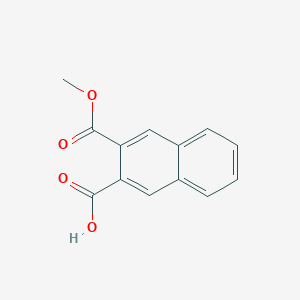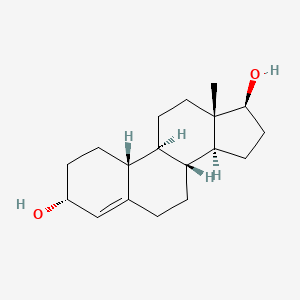
Estren
Übersicht
Beschreibung
It has been studied for its potential effects on bone density and its ability to act through both androgen and estrogen receptors . Estren is particularly noted for its potential to exert anabolic effects on bone while avoiding some of the unwanted side effects associated with traditional estrogens and androgens .
Wirkmechanismus
Target of Action
Estren, a synthetic steroid, primarily targets the Androgen Receptor (AR) and the Estrogen Receptor (ER) . These receptors are involved in regulating transcriptional processes . The AR and ER are found in various tissues, including bone-forming cells, female organs, breasts, hypothalamus, and pituitary .
Mode of Action
This compound interacts with its targets, the AR and ER, to regulate both androgenic and estrogenic transcriptional effects . It binds poorly to estrogen and androgen receptors in vitro . It potently regulates direct and indirect androgen receptor-dependent effects on gene expression by osteoblasts . This compound also stimulates androgen receptor-dependent effects on gene expression through conventional estrogen-sensitive transcriptional elements in osteoblasts .
Biochemical Pathways
This compound affects the biochemical pathways associated with the AR and ER. It indirectly activates the androgen receptor to regulate both androgen- and estrogen-like transcriptional responses by bone-forming cells . This compound also causes indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .
Pharmacokinetics
Estradiol’s bioavailability, metabolism, biological half-life, and other parameters differ by route of administration . The potency of estradiol and its local effects in certain tissues, most importantly the liver, also differ by route of administration .
Result of Action
This compound’s action results in both androgenic and estrogenic transcriptional effects through the AR . It is weakly estrogenic in the mouse uterus and might induce nuclear ERα- and AR-mediated responses . This compound also caused indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .
Biochemische Analyse
Biochemical Properties
Estren is known to regulate both androgenic and estrogenic transcriptional effects through the androgen receptor . It has been found to have nongenotropic as well as sex-nonspecific osteogenic effects . This compound interacts with various enzymes and proteins, including the androgen receptor and 3α-hydroxysteroid dehydrogenase .
Cellular Effects
This compound influences cell function by regulating gene expression through the androgen receptor . It has been shown to have effects on osteoblasts, the cells responsible for bone formation . This compound also influences cellular metabolism, as it can be metabolized by osteoblasts to produce the potent androgen 19-nortestosterone .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the androgen receptor . It can activate the androgen receptor to regulate both androgen- and estrogen-like transcriptional responses by bone-forming cells . This compound can also be converted to 19-nortestosterone by a 3α-hydroxysteroid dehydrogenase-like activity, further contributing to its androgenic activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to have sustained effects on bone formation in ovariectomized and orchidectomized mice .
Metabolic Pathways
This compound is involved in the androgen and estrogen metabolic pathways . It interacts with enzymes such as 3α-hydroxysteroid dehydrogenase, which can convert this compound to 19-nortestosterone .
Subcellular Localization
It is known to interact with the androgen receptor, which is typically located in the cytoplasm and nucleus of cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estren can be synthesized through a multi-step process involving the modification of steroid precursors. One common method involves the reduction of estrone to estradiol, followed by further chemical modifications to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using steroid precursors. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Estren durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann je nach verwendeten Reagenzien und Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Steroidgerüst modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und so die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Aldehyden führen, während die Reduktion Alkohole liefern kann .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
This compound übt seine Wirkungen über sowohl Androgen- als auch Östrogenrezeptoren ausDiese Interaktion führt zur Aktivierung oder Repression von Zielgenen, die an der Knochenbildung, Zellproliferation und anderen physiologischen Prozessen beteiligt sind .
Ähnliche Verbindungen:
Östradiol: Ein natürliches Östrogen mit starken Auswirkungen auf die Knochendichte und die Fortpflanzungsorgane.
Testosteron: Ein natürliches Androgen mit anabolen Wirkungen auf Muskeln und Knochen.
Selektive Östrogenrezeptormodulatoren (SERMs): Verbindungen wie Tamoxifen, die die Aktivität des Östrogenrezeptors selektiv modulieren
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, über sowohl Androgen- als auch Östrogenrezeptoren zu wirken, was einen dualen Wirkmechanismus bietet. Diese duale Aktivität ermöglicht es this compound, anabole Wirkungen auf Knochen auszuüben, während gleichzeitig die mit traditionellen Östrogenen und Androgenen verbundenen Nebenwirkungen möglicherweise minimiert werden .
Vergleich Mit ähnlichen Verbindungen
Estradiol: A natural estrogen with potent effects on bone density and reproductive tissues.
Testosterone: A natural androgen with anabolic effects on muscle and bone.
Selective Estrogen Receptor Modulators (SERMs): Compounds like tamoxifen that selectively modulate estrogen receptor activity
Uniqueness of Estren: this compound is unique in its ability to act through both androgen and estrogen receptors, providing a dual mechanism of action. This dual activity allows this compound to exert anabolic effects on bone while potentially minimizing the side effects associated with traditional estrogens and androgens .
Eigenschaften
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13+,14-,15-,16+,17+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKUJNZWYTFJN-AXSMETJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@@H](CC[C@H]34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017064 | |
| Record name | Estren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35950-87-9 | |
| Record name | Estren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


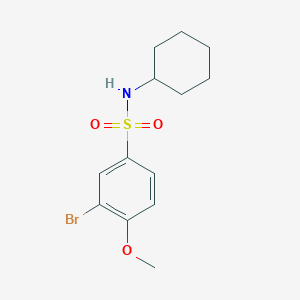
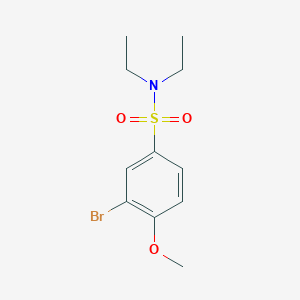
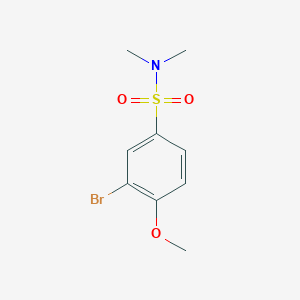
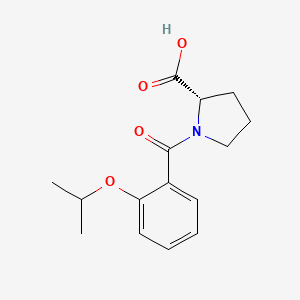
![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)
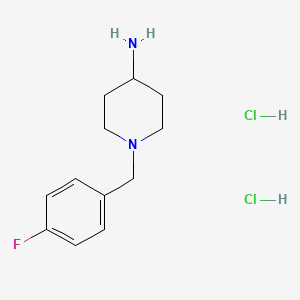
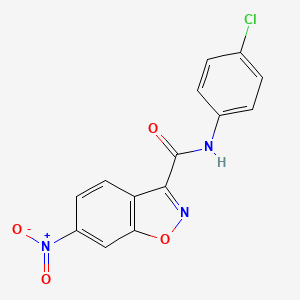
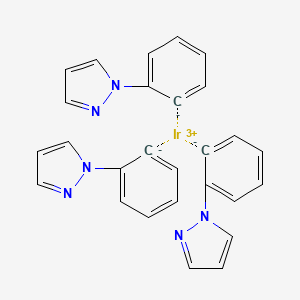
![4,8-dihexoxythieno[2,3-f][1]benzothiole](/img/structure/B3131871.png)
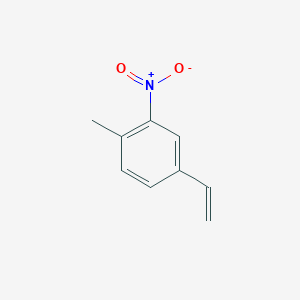
![4-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoic acid](/img/structure/B3131880.png)
